molecular formula C21H17NO5 B12975081 Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate

Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate

Cat. No.: B12975081
M. Wt: 363.4 g/mol
InChI Key: FWLOZHVAOZCBPT-UHFFFAOYSA-N
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Description

Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmacological activities. This compound is characterized by the presence of two benzyl groups attached to the 2,6-dicarboxylate moiety and a 4-oxo group on the dihydropyridine ring. It is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate typically involves the Hantzsch reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. One common method involves the reaction of benzyl acetoacetate with an appropriate aldehyde and ammonium acetate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The 4-oxo group can be reduced to form a hydroxyl group.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate is primarily related to its interaction with calcium channels. As a 1,4-dihydropyridine derivative, it can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and regulation of vascular tone .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: Similar to nifedipine but with different pharmacokinetic properties.

Uniqueness

Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the 4-oxo group and the benzyl substituents can affect its interaction with biological targets and its overall stability .

Properties

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

dibenzyl 4-oxo-1H-pyridine-2,6-dicarboxylate

InChI

InChI=1S/C21H17NO5/c23-17-11-18(20(24)26-13-15-7-3-1-4-8-15)22-19(12-17)21(25)27-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,23)

InChI Key

FWLOZHVAOZCBPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=O)C=C(N2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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